Cas no 85524-69-2 (1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-phenyl-)

1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-phenyl- structure
85524-69-2 structure
Product Name:1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-phenyl-
CAS No:85524-69-2
MF:C17H16O3
MW:268.307145118713
CID:664132
Update Time:2024-01-31

1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-phenyl-
    • 5,6-dimethoxy-2-phenyl-2,3-dihydroinden-1-one
    • 5,6-DIMETHOXY-2-PHENYL-INDAN-1-ONE
    • Inchi: 1S/C17H16O3/c1-19-15-9-12-8-13(11-6-4-3-5-7-11)17(18)14(12)10-16(15)20-2/h3-7,9-10,13H,8H2,1-2H3
    • InChI Key: GMBBKSBARMHNKK-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=C(OC)C(OC)=C2)CC1C1=CC=CC=C1

Computed Properties

  • Exact Mass: 268.11
  • Monoisotopic Mass: 268.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5A^2

Experimental Properties

  • Density: 1.181
  • Boiling Point: 423.873°C at 760 mmHg
  • Flash Point: 201.925°C
  • Refractive Index: 1.587
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